3,4-Dichloro-2-(cyclopentyloxy)pyridine
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Overview
Description
3,4-Dichloro-2-(cyclopentyloxy)pyridine is a chemical compound with the molecular formula C10H11Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions and a cyclopentyloxy group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-(cyclopentyloxy)pyridine can be achieved through several methods. One common approach involves the reaction of 3,4-dichloropyridine with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom by the cyclopentyloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-(cyclopentyloxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3,4-diamino-2-(cyclopentyloxy)pyridine, while oxidation can produce this compound N-oxide.
Scientific Research Applications
3,4-Dichloro-2-(cyclopentyloxy)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-(cyclopentyloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloropyridine: Lacks the cyclopentyloxy group, making it less versatile in certain reactions.
2-(Cyclopentyloxy)pyridine: Lacks the chlorine atoms, which can affect its reactivity and applications.
3,4-Dichloro-2-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopentyloxy group, leading to different chemical properties.
Uniqueness
3,4-Dichloro-2-(cyclopentyloxy)pyridine is unique due to the combination of its chlorine atoms and cyclopentyloxy group, which confer distinct reactivity and potential applications. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3,4-dichloro-2-cyclopentyloxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-5-6-13-10(9(8)12)14-7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBBYCTZQIYUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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